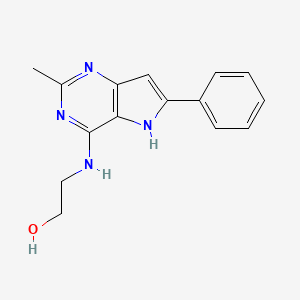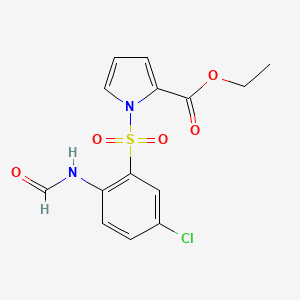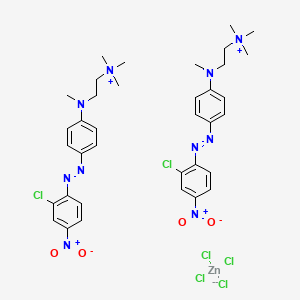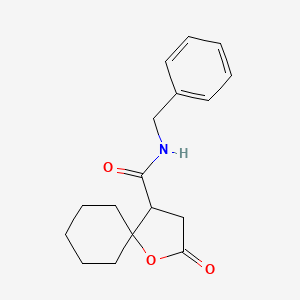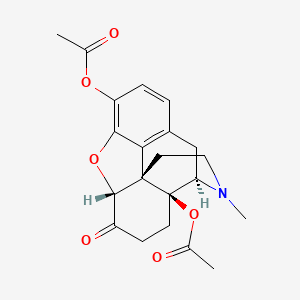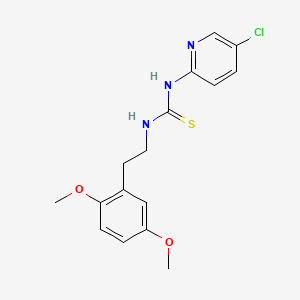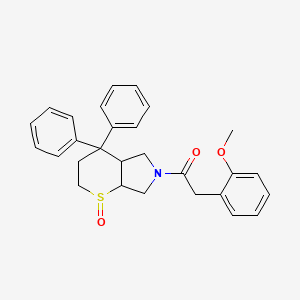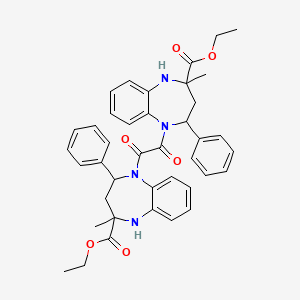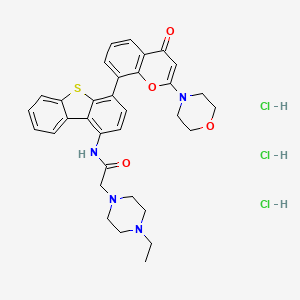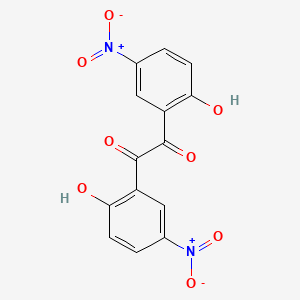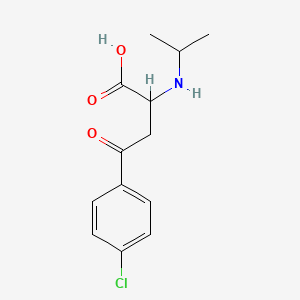
4-Chloro-alpha-((1-methylethyl)amino)-gamma-oxobenzenebutanoic acid hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-alpha-((1-methylethyl)amino)-gamma-oxobenzenebutanoic acid hydrate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a chloro-substituted benzene ring, an isopropylamino group, and a gamma-oxo butanoic acid moiety. Its hydrate form indicates the presence of water molecules in its crystalline structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-alpha-((1-methylethyl)amino)-gamma-oxobenzenebutanoic acid hydrate typically involves multiple steps:
Alkylation: The process begins with the alkylation of p-chlorobenzyl chloride with isopropylamine to form 4-chloro-alpha-(1-methylethyl)benzylamine.
Oxidation: The benzylamine derivative is then oxidized to introduce the gamma-oxo group, forming 4-chloro-alpha-(1-methylethyl)amino-gamma-oxobenzene.
Carboxylation: The final step involves carboxylation to introduce the butanoic acid moiety, resulting in the formation of 4-Chloro-alpha-((1-methylethyl)amino)-gamma-oxobenzenebutanoic acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure settings.
化学反应分析
Types of Reactions
4-Chloro-alpha-((1-methylethyl)amino)-gamma-oxobenzenebutanoic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the gamma-oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used, such as amines or thiols.
科学研究应用
4-Chloro-alpha-((1-methylethyl)amino)-gamma-oxobenzenebutanoic acid hydrate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Chloro-alpha-((1-methylethyl)amino)-gamma-oxobenzenebutanoic acid hydrate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation.
相似化合物的比较
Similar Compounds
4-Chloro-alpha-(1-methylethyl)benzeneacetic acid: Shares the chloro-substituted benzene ring but lacks the gamma-oxo and amino groups.
4-Chloro-alpha-(1-methylethyl)benzylamine: Contains the isopropylamino group but lacks the gamma-oxo and butanoic acid moieties.
Uniqueness
4-Chloro-alpha-((1-methylethyl)amino)-gamma-oxobenzenebutanoic acid hydrate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
139084-66-5 |
|---|---|
分子式 |
C13H16ClNO3 |
分子量 |
269.72 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-4-oxo-2-(propan-2-ylamino)butanoic acid |
InChI |
InChI=1S/C13H16ClNO3/c1-8(2)15-11(13(17)18)7-12(16)9-3-5-10(14)6-4-9/h3-6,8,11,15H,7H2,1-2H3,(H,17,18) |
InChI 键 |
XUNABFHVXQPMOS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(CC(=O)C1=CC=C(C=C1)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


